molecular formula C9H7ClO2 B12888174 5-chloro-3-methylisobenzofuran-1(3H)-one CAS No. 60253-34-1

5-chloro-3-methylisobenzofuran-1(3H)-one

Cat. No.: B12888174
CAS No.: 60253-34-1
M. Wt: 182.60 g/mol
InChI Key: JYLXFARUOBSRHF-UHFFFAOYSA-N
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Description

5-Chloro-3-methylisobenzofuran-1(3H)-one (CAS 60253-34-1) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With the molecular formula C9H7ClO2 and a molecular weight of 182.60, this compound belongs to the class of isobenzofuranones . Its structure, featuring a chloro substituent, makes it a versatile building block for the development of more complex molecules. Researchers utilize this compound as a core scaffold in medicinal chemistry. Compounds with the isobenzofuranone core are of significant interest in drug discovery, with derivatives being explored for a wide range of therapeutic activities . Specifically, structurally similar benzoxazolinone compounds bearing chloro substituents have been synthesized and screened for biological activity, showing promise as antibacterial and antifungal agents in research settings . The furanone moiety is a recognized pharmacophore in biologically active substances, and its derivatives are frequently investigated for their potential interactions with various biological targets . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60253-34-1

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-chloro-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7ClO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3

InChI Key

JYLXFARUOBSRHF-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)Cl)C(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for Isobenzofuranones

Regioselective and Stereoselective Synthesis of Substituted Phthalides

The precise placement of substituents on the phthalide (B148349) scaffold is a key challenge in the synthesis of compounds like 5-chloro-3-methylisobenzofuran-1(3H)-one. This requires methodologies that offer high regioselectivity for the chlorination of the aromatic ring and stereoselectivity for the introduction of the methyl group at the C-3 position.

Direct Functionalization Approaches on the Aromatic Ring

Direct functionalization of the aromatic ring of a pre-existing 3-methylisobenzofuran-1(3H)-one presents a straightforward approach to introduce the chloro substituent at the C-5 position. Regioselective halogenation of aromatic compounds can be influenced by the directing effects of the substituents already present on the ring. The lactone ring and the methyl group can influence the position of electrophilic aromatic substitution.

Recent advancements in C-H bond activation have provided powerful tools for the direct and regioselective chlorination of aromatic and aliphatic compounds. nih.gov The use of directing groups in conjunction with a catalyst is key to enhancing regioselectivity during these reactions. nih.gov For N-aryl amides, traditional electrophilic aromatic halogenation often results in a mixture of para and ortho/para substituted products. nih.gov However, strategies involving the installation of a boron group on the aromatic ring can alter its reactivity and allow for ipso-substitution via oxidative halodeboronation, offering a regioselective route to ortho-halogenated N-aryl amides. nih.gov While not directly demonstrated on 3-methylisobenzofuran-1(3H)-one, these modern methods for regioselective halogenation offer plausible pathways for the synthesis of the 5-chloro derivative. nih.govnih.gov

Another approach involves the chlorination of methylated aromatic compounds. This can be achieved by reacting the compound with chlorine gas in a titanium tetrachloride solvent under conditions that avoid light irradiation to favor ring chlorination over side-chain chlorination. google.com

A summary of potential regioselective chlorination strategies is presented below:

StrategyReagents/CatalystKey Features
Directing Group-Assisted C-H ChlorinationDirecting Group, CatalystHigh regioselectivity for specific C-H bond functionalization.
Oxidative HalodeboronationBBr₃, Halogen SourceBoron-mediated regioselective installation of the halogen.
Lewis Acid Catalyzed ChlorinationCl₂, TiCl₄Favors aromatic ring chlorination under dark conditions.

Asymmetric Induction and Chirality Control at the C-3 Position

The C-3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological and chemical properties of these enantiomers can differ significantly. Therefore, controlling the chirality at this position is of paramount importance. This can be achieved through various asymmetric synthesis techniques, including enzymatic catalysis and asymmetric catalytic transfer hydrogenation.

Enzymatic catalysis offers a green and highly selective method for the synthesis of chiral molecules. mdpi.com Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic mixtures. mdpi.com In a kinetic resolution, one enantiomer of a racemic starting material is selectively transformed into a product, leaving the unreacted enantiomer in high enantiomeric purity.

For example, the enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been optimized using Candida rugosa lipases. mdpi.com This process yielded the (S)-enantiomer of the corresponding acetate with high enantiomeric excess. mdpi.com Similarly, the enzymatic kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile has been achieved via transesterification using lipase from Pseudomonas fluorescens. nih.gov

While a specific enzymatic resolution for this compound has not been detailed in the literature, the successful application of lipases in resolving structurally similar racemic alcohols and esters suggests that this approach could be a viable strategy. mdpi.comnih.gov A hypothetical enzymatic resolution of racemic this compound could involve the selective hydrolysis of one enantiomer of an ester precursor or the selective esterification of one enantiomer of the corresponding 3-hydroxy precursor.

A general scheme for enzymatic kinetic resolution is shown below:

EnzymeSubstrateReaction TypeOutcome
LipaseRacemic esterHydrolysisEnantiopure alcohol and unreacted ester
LipaseRacemic alcoholAcylationEnantiopure ester and unreacted alcohol

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones to chiral alcohols. nih.govliv.ac.uk This technique typically employs a chiral transition metal catalyst, often based on ruthenium, and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture. nih.govliv.ac.uk

A notable example is the development of an ATH process for the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a key intermediate for the drug lorlatinib. researchgate.net This process involved the chiral reduction of a substituted acetophenone intermediate and was successfully scaled up for manufacturing. researchgate.net Given the structural similarity between the fluoro and chloro analogues, it is highly probable that a similar ATH strategy could be applied to synthesize enantiomerically enriched this compound from a suitable precursor like 2-acetyl-4-chlorobenzoic acid or its ester. The ruthenium-catalyzed transfer hydrogenation of 2-acylarylcarboxylates has been shown to produce chiral 3-substituted phthalides with excellent enantioselectivity. nih.gov

The general mechanism for the ATH of a ketone involves the transfer of a hydride from the hydrogen donor to the ketone, mediated by the chiral metal complex, leading to the formation of a chiral alcohol.

Novel Cyclization and Ring-Forming Strategies for Isobenzofuranones

The construction of the isobenzofuranone core is a critical step in the synthesis of this compound. Modern organic synthesis has seen the development of novel cyclization and ring-forming strategies that offer efficiency and control over the final product.

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, making them highly suitable for the synthesis of heterocyclic compounds like isobenzofuranones. google.comresearchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance.

One strategy involves the palladium-catalyzed double-carbonylative cyclization of propargyl alcohols with aryl triflates, using a carbon monoxide source, to produce 4-aroyl-furan-2(5H)-ones. rsc.org While this leads to a different substitution pattern, it highlights the power of palladium catalysis in constructing the furanone ring system.

A more direct approach to the isobenzofuranone core could involve the palladium-catalyzed migratory cyclization of α-bromoalkene derivatives. nih.gov This method has been used to synthesize a variety of benzoheterocyclic compounds. nih.gov Furthermore, palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with N-tosylhydrazones provides an efficient route to benzofuran derivatives. nih.gov

A plausible palladium-catalyzed route to 3-methylisobenzofuranones could involve the cyclization of an appropriate ortho-substituted benzene (B151609) derivative. For instance, the reaction of an o-halobenzoate with a propargyl alcohol in the presence of a palladium catalyst could potentially lead to the formation of the desired isobenzofuranone ring.

The following table summarizes some palladium-catalyzed cyclization strategies:

ReactantsCatalyst SystemProduct Type
Propargyl alcohol, Aryl triflate, COPalladium catalyst4-Aroyl-furan-2(5H)-one
α-Bromoalkene derivativePalladium catalystBenzoheterocycle
Iodoarene-tethered alkyne, N-TosylhydrazonePalladium catalystBenzofuran derivative

Transition Metal-Mediated Syntheses (e.g., Rhodium(III)-catalyzed Oxidative Coupling)

Transition metal catalysis, particularly using rhodium(III) complexes, has emerged as a powerful tool for the construction of complex heterocyclic frameworks through C-H activation and oxidative coupling reactions. While specific examples detailing the synthesis of this compound via this method are not prevalent in the literature, the general strategy for synthesizing isobenzofuranones involves the coupling of benzoic acids with internal alkynes.

In a typical Rh(III)-catalyzed reaction, a substituted benzoic acid, such as 4-chloro-2-formylbenzoic acid (a potential precursor to the target molecule), would be subjected to a [Cp*RhCl2]2 catalyst in the presence of a co-catalyst like AgSbF6. The reaction would proceed through a C-H activation ortho to the carboxylic acid, followed by insertion of an alkyne and subsequent intramolecular cyclization to yield the isobenzofuranone core. For the synthesis of the 3-methyl substituted target, propyne could be a suitable coupling partner. The reaction conditions, including solvent, temperature, and additives, would need to be optimized to achieve high yields and selectivity.

Table 1: Representative Rh(III)-Catalyzed Isobenzofuranone Synthesis

Starting Material (Benzoic Acid)Coupling Partner (Alkyne)Catalyst SystemProduct
Benzoic AcidDiphenylacetylene[CpRhCl2]2 / AgSbF63,3-Diphenylisobenzofuran-1(3H)-one
4-Methoxybenzoic Acid1-Phenyl-1-propyneCpRh(MeCN)325-Methoxy-3-methyl-3-phenylisobenzofuran-1(3H)-one

This table presents analogous reactions to illustrate the general methodology.

Green Chemistry Approaches in Phthalide Synthesis (e.g., Solvent-Free and Microwave-Assisted Methods)

In line with the principles of green chemistry, solvent-free and microwave-assisted methods offer significant advantages over traditional synthetic protocols, including reduced reaction times, lower energy consumption, and minimized waste generation.

Microwave-Assisted Synthesis: This technique can be applied to various steps in the synthesis of this compound. For instance, the initial formation of a precursor, such as the condensation of a substituted phthalic anhydride with a suitable nucleophile, can be significantly accelerated under microwave irradiation. The benefits of microwave heating stem from the efficient and direct transfer of energy to the reacting molecules, leading to rapid temperature increases and enhanced reaction rates.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, or "neat," is another cornerstone of green chemistry. For the synthesis of phthalide derivatives, solid-state reactions or reactions using a minimal amount of a recyclable catalyst under solvent-free conditions can be explored. For example, the reduction of a 2-acylbenzoic acid derivative to the corresponding phthalide can sometimes be achieved using a solid-supported reducing agent under solvent-free conditions, potentially with mechanical grinding or heating.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches for Heterocycle Synthesis

ParameterConventional HeatingMicrowave-AssistedSolvent-Free
Reaction Time Hours to DaysMinutes to HoursVaries, often reduced
Energy Consumption HighLowLow
Solvent Usage HighLow to ModerateNone or Minimal
Yield VariableOften ImprovedOften Improved
Byproducts Can be significantOften reducedOften reduced

Post-Synthetic Modification Strategies for the Isobenzofuranone Scaffold

Post-synthetic modification allows for the diversification of the isobenzofuranone core, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Halogen-Directed Functionalization and Cross-Coupling Reactions

The chlorine atom at the C-5 position of this compound serves as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations are powerful methods for introducing new carbon-carbon and carbon-heteroatom bonds at this position.

For instance, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) could be employed to synthesize 5-aryl-3-methylisobenzofuran-1(3H)-ones. Similarly, a Sonogashira coupling with a terminal alkyne would yield 5-alkynyl derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Functionalization and Derivatization of the C-3 Methyl Group

The methyl group at the C-3 position, while generally less reactive than the aromatic ring, can also be a site for functionalization. One common approach is through radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, to introduce a halogen atom on the methyl group. This newly installed halide can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -N3).

Another strategy involves the deprotonation of the C-3 methyl group with a strong base to form a carbanion, which can then react with various electrophiles. However, the acidity of this methyl group is relatively low, and harsh conditions might be required.

Condensation reactions with aldehydes or ketones under basic or acidic conditions can also be explored to introduce new carbon-carbon bonds at the C-3 position, leading to the formation of 3-(alkenyl)isobenzofuranones.

Table 3: Potential Functionalization of the C-3 Methyl Group

ReagentReaction TypeProduct Type
N-Bromosuccinimide (NBS), AIBNRadical Halogenation3-(Bromomethyl)isobenzofuranone
Sodium HydroxideNucleophilic Substitution (on brominated intermediate)3-(Hydroxymethyl)isobenzofuranone
Benzaldehyde, BaseAldol Condensation3-(2-Phenylvinyl)isobenzofuranone

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties (e.g., Density Functional Theory, Ab Initio Methods)

To date, specific quantum chemical calculations for 5-chloro-3-methylisobenzofuran-1(3H)-one are not available in published literature. Such studies, employing methods like Density Functional Theory (DFT) or ab initio calculations, would be essential for determining its fundamental electronic properties. These calculations could elucidate the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential map, and partial atomic charges. This information is critical for understanding its reactivity, stability, and intermolecular interaction potential. For example, DFT calculations using the B3LYP functional with a 6-31G* basis set have been successfully used to analyze the vibrational spectra of similar halogenated cytosines. nih.gov

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis of this compound has not been reported. This type of study would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. The presence of a stereocenter at the C3 position, bearing a methyl group, suggests the existence of different spatial arrangements that could influence the molecule's properties and interactions. Understanding the relative energies of these conformers is crucial for predicting the most likely structure of the molecule under various conditions. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis

There is no available research on the reaction pathway elucidation or transition state analysis for reactions involving this compound. Computational methods, particularly DFT, are frequently used to model reaction mechanisms, calculate activation energies, and characterize the geometry of transition states. mdpi.com Such analyses could provide invaluable insights into its synthesis, degradation pathways, or potential metabolic fate.

Molecular Dynamics Simulations of Compound Interactions with Non-Biological Matrices or Model Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. No MD simulation studies have been published for this compound interacting with non-biological matrices or model systems. These simulations could predict how the compound behaves in different solvents or on material surfaces, providing information on its solubility, diffusion, and adsorption characteristics.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While general principles for calculating spectroscopic parameters exist, specific predictions for this compound are absent from the literature. Computational methods can predict NMR chemical shifts (¹H and ¹³C) and vibrational (infrared) frequencies. science.gov These theoretical values, when compared with experimental data, serve as a powerful method for structure verification and assignment of spectral signals. nih.gov For instance, the GIAO-MP2 method is known for providing accurate chemical shift values. science.gov Without experimental spectra and corresponding calculations for this specific molecule, such a validation is not possible.

Future Research Directions and Emerging Avenues

Integration of 5-chloro-3-methylisobenzofuran-1(3H)-one Synthesis into Automated and Flow Chemistry Platforms

The synthesis of fine chemicals and active pharmaceutical ingredients is increasingly benefiting from the adoption of automated and flow chemistry platforms. acs.orgneuroquantology.com These technologies offer numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability. amf.chseqens.com For the synthesis of this compound, the transition to continuous flow manufacturing could lead to significant improvements in efficiency and consistency. acs.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. neuroquantology.com The integration of in-line analytics and automation can facilitate real-time monitoring and optimization of the synthetic process. acs.org Furthermore, the use of microreactors can enhance heat and mass transfer, enabling faster and more selective reactions. amf.ch The development of a fully automated flow synthesis of this compound would represent a significant step towards more efficient and reliable production of this important chemical intermediate. chemrxiv.orgsemanticscholar.orgamidetech.comnih.gov

TechnologyPotential Advantages for SynthesisKey Research Focus
Automated Flow Chemistry Enhanced reaction control, improved safety, scalability, higher yields and purity. acs.orgneuroquantology.comamf.chseqens.comDevelopment of robust and efficient continuous flow protocols.
Microreactor Technology Superior heat and mass transfer, faster reaction times, increased selectivity. amf.chDesign and optimization of microreactors for specific reaction steps.
In-line Analytics Real-time monitoring and process optimization. acs.orgIntegration of spectroscopic and chromatographic techniques.

Development of More Sustainable and Green Chemical Synthesis Methodologies

In line with the principles of green chemistry, future research will undoubtedly focus on developing more sustainable methods for the synthesis of this compound. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.comsemanticscholar.orgacs.orgresearchgate.netnih.gov

One promising avenue is the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov The microbial biosynthesis of lactones, for example, offers a potential alternative to traditional chemical synthesis. mdpi.comsemanticscholar.orgresearchgate.net Additionally, the use of greener solvents, such as water or bio-derived solvents, can significantly reduce the environmental impact of the synthetic process. The development of catalytic methods that utilize earth-abundant metals and operate at lower temperatures will also be a key area of investigation.

Rational Design and Synthesis of Novel Phthalide (B148349) Scaffolds with Tuned Reactivity and Properties

The phthalide core of this compound serves as a versatile scaffold for the design and synthesis of novel compounds with tailored properties. researchgate.netnih.govacs.orgnih.govmdpi.comresearchgate.net By systematically modifying the substituents on the aromatic ring and the lactone moiety, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. nih.govmdpi.com

Computational modeling and structure-activity relationship (SAR) studies will play a crucial role in the rational design of new phthalide derivatives. nih.gov These approaches can help to predict the properties of novel compounds and guide synthetic efforts towards molecules with desired characteristics. The synthesis of libraries of phthalide derivatives will enable the exploration of a wider chemical space and the identification of lead compounds for various applications, including pharmaceuticals and materials science. researchgate.netacs.orgnih.gov

Exploration of New Catalytic Systems for Targeted Derivatization and Functionalization

The development of new catalytic systems is essential for the targeted derivatization and functionalization of the this compound scaffold. Transition metal catalysis, in particular, offers a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netnsf.govrsc.orgnih.govresearcher.lifenih.govresearchgate.net

Q & A

Q. What are common synthetic routes for 5-chloro-3-methylisobenzofuran-1(3H)-one?

Synthesis typically involves cyclization reactions or palladium-catalyzed protocols. For example, palladium(II) acetate with potassium bicarbonate can facilitate carboxylative cyclization of substituted benzoic acids under controlled temperatures (140°C) to form the isobenzofuranone core . Alternatively, alkylidene derivatives may be synthesized via Wittig or aldol condensation reactions, adjusting substituents to introduce chlorine and methyl groups at specific positions . Purification via silica gel chromatography (hexane:ethyl acetate) is often employed .

Q. How is X-ray crystallography applied in characterizing this compound?

Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions. SHELX programs (e.g., SHELXL) refine structures using high-resolution data, with hydrogen atoms placed at calculated positions (C–H = 0.93–0.98 Å). For related isobenzofuranones, deviations from planarity (e.g., 0.010 Å) and hydrogen-bonding networks (e.g., C–H⋯O) are quantified . Data are deposited in the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .

Q. What spectroscopic techniques validate the structure of this compound?

Combined use of 1H^1H/13C^13C NMR, IR, and high-resolution mass spectrometry (HRMS) is critical. NMR confirms substituent positions (e.g., methyl and chloro groups via coupling patterns), while IR identifies lactone carbonyl stretches (~1736 cm1^{-1}) . HRMS matches experimental and theoretical molecular weights (e.g., [M+H]+^+ for C9_9H8_8O3_3: 165.0552 vs. 165.0606 observed) .

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound are limited, analogous isobenzofuranones require lab-grade PPE (gloves, goggles) and ventilation to prevent inhalation/contact. Avoid ignition sources due to potential flammability . Consult safety data sheets (SDS) for structurally similar compounds and institutional guidelines.

Advanced Research Questions

Q. How can researchers design experiments to study phytotoxic activity in this compound?

Bioassays using plant models (e.g., Arabidopsis or crop species) evaluate phytotoxicity. Hydroxylated analogs of isobenzofuranones inhibit root elongation (IC50_{50} values < 1 mM) via reactive oxygen species (ROS) modulation. Structure-activity relationships (SAR) can be explored by varying substituents (e.g., chloro vs. methoxy groups) and assessing inhibitory effects on germination .

Q. How to resolve contradictions between spectral data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray) may arise from polymorphism or dynamic effects in solution. Cross-validate using temperature-dependent NMR, DFT calculations, or alternative techniques like neutron diffraction. For example, weak C–H⋯O interactions observed in crystals (e.g., 2.50 Å) may not manifest in solution NMR .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Weak C–H⋯O interactions (Table 1 in ) form 2D networks parallel to the ac plane, stabilizing the crystal lattice. These interactions influence melting points and solubility, critical for formulation studies. Computational tools (Hirshfeld surface analysis) quantify interaction contributions .

Q. How can synthetic yields be optimized for large-scale preparation?

Catalyst screening (e.g., Pd(OAc)2_2 vs. Cu catalysts) and solvent optimization (polar aprotic solvents like DMF) improve cyclization efficiency. Microwave-assisted synthesis reduces reaction times (18 h → 2 h) . Monitoring by TLC or HPLC ensures intermediate purity before final purification.

Q. Can computational modeling predict substituent effects on reactivity?

Density Functional Theory (DFT) calculates electronic effects (e.g., chloro substituents increase electrophilicity at the lactone carbonyl). Fukui indices identify nucleophilic/electrophilic sites for functionalization. Models align with experimental data (e.g., bond lengths ±0.02 Å) .

Q. What strategies validate the enantiomeric purity of chiral derivatives?

Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. For non-racemic mixtures, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) achieves high enantiomeric excess (ee > 90%) .

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